3-chloro-4-methoxy-N-(1-methyl-2-oxoindolin-5-yl)benzenesulfonamide
Description
Properties
IUPAC Name |
3-chloro-4-methoxy-N-(1-methyl-2-oxo-3H-indol-5-yl)benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15ClN2O4S/c1-19-14-5-3-11(7-10(14)8-16(19)20)18-24(21,22)12-4-6-15(23-2)13(17)9-12/h3-7,9,18H,8H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KYZLZSNSVFOOQR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)CC2=C1C=CC(=C2)NS(=O)(=O)C3=CC(=C(C=C3)OC)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15ClN2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 3-chloro-4-methoxy-N-(1-methyl-2-oxoindolin-5-yl)benzenesulfonamide typically involves a series of organic reactions. One common synthetic route includes the reaction of 3-chloro-4-methoxybenzenesulfonyl chloride with N-(1-methyl-2-oxoindolin-5-yl)amine under appropriate conditions. The reaction is usually carried out in the presence of a base such as triethylamine in an organic solvent like dichloromethane . Industrial production methods may involve optimization of reaction conditions to improve yield and purity, including the use of catalysts and controlled temperature settings .
Chemical Reactions Analysis
3-chloro-4-methoxy-N-(1-methyl-2-oxoindolin-5-yl)benzenesulfonamide undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide under acidic or basic conditions.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic substitution reactions can occur on the aromatic ring, facilitated by reagents such as halogens or nitrating agents.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and controlled temperature and pressure settings. Major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
3-chloro-4-methoxy-N-(1-methyl-2-oxoindolin-5-yl)benzenesulfonamide has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Mechanism of Action
The mechanism of action of 3-chloro-4-methoxy-N-(1-methyl-2-oxoindolin-5-yl)benzenesulfonamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, leading to reduced inflammation . The exact molecular targets and pathways involved can vary depending on the specific biological context and the disease being targeted .
Comparison with Similar Compounds
Core Benzenesulfonamide Derivatives
- 4-Amino-N-(5-methylisoxazol-3-yl)benzenesulfonamide (): This hybrid compound features an isoxazole substituent instead of indolinone.
- 2-Benzylthio-4-chloro-N-[5-(3,4-dimethoxyphenyl)-1,2,4-triazin-3-yl]-5-methylbenzenesulfonamide () : Shares the chloro and methoxy substituents but incorporates a triazine ring and benzylthio group. The triazine moiety may enhance π-π stacking interactions in biological targets, while the methyl group at position 5 could improve metabolic stability .
Heterocyclic Modifications
- N-(3-Acetyl-2-methyl-1-benzofuran-5-yl)-N-(4-chlorobenzoyl)-4-methoxybenzenesulfonamide (): Replaces the indolinone with a benzofuran group.
Table 1: Structural Comparison of Key Sulfonamide Derivatives
Biological Activity
3-Chloro-4-methoxy-N-(1-methyl-2-oxoindolin-5-yl)benzenesulfonamide is a synthetic compound that has garnered attention due to its potential biological activities, particularly in the field of cancer research. Its structure combines a sulfonamide moiety with an indole derivative, suggesting a multifaceted mechanism of action that could be exploited for therapeutic purposes.
Chemical Structure
The compound can be described by the following chemical structure:
Biological Activity Overview
The biological activity of this compound is primarily associated with its ability to interact with various biological targets, including enzymes and receptors involved in cell signaling and apoptosis.
Key Biological Activities:
- Anticancer Properties: The compound has shown potential in inducing apoptosis in cancer cell lines by activating caspase enzymes, particularly procaspase-3, which is crucial for the apoptotic pathway.
- Enzyme Inhibition: It may inhibit specific protein kinases involved in tumor proliferation, thereby hindering cancer progression .
The mechanism of action involves several pathways:
- Caspase Activation: By activating procaspase-3, it triggers a cascade leading to programmed cell death in malignant cells.
- Inhibition of Tumor Growth: The compound may inhibit key signaling pathways that promote tumor growth and survival, particularly through interactions with protein kinases .
Research Findings
A review of recent studies highlights the following findings regarding the biological activity of this compound:
Table 1: Summary of Biological Activities
Case Studies
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Cytotoxic Effects on Cancer Cell Lines:
- A study demonstrated that treatment with the compound resulted in a dose-dependent decrease in viability of SW620 and PC-3 cell lines, indicating its potential as an anticancer agent.
- IC50 values were determined to assess the effectiveness against these cell lines, showing promising results at low micromolar concentrations .
-
Mechanistic Insights:
- Further mechanistic studies revealed that the compound’s interaction with caspase pathways was critical for its cytotoxic effects. The activation of caspase-3 was confirmed through Western blot analysis post-treatment with varying concentrations of the compound.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
